Product packaging for 2,6-Dimethyl-3-octanol(Cat. No.:CAS No. 18479-55-5)

2,6-Dimethyl-3-octanol

Cat. No.: B14702241
CAS No.: 18479-55-5
M. Wt: 158.28 g/mol
InChI Key: MSDBCXHVDKLCCF-UHFFFAOYSA-N
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Description

Contextualization within Branched Secondary Alcohol Chemistry

Alcohols are broadly categorized as primary, secondary, or tertiary, based on the carbon atom to which the hydroxyl group is attached. echemi.com In secondary alcohols, the hydroxyl-bearing carbon is bonded to two other carbon atoms. echemi.comyoutube.com This structural feature is a key determinant of their chemical reactivity. For instance, the oxidation of secondary alcohols typically yields ketones, a reaction that distinguishes them from primary alcohols, which can be oxidized to aldehydes and then to carboxylic acids. byjus.com

Significance of Molecular Architecture and Stereochemistry in Dimethyl Octanol (B41247) Compounds

The molecular architecture of dimethyl octanol isomers, including 2,6-dimethyl-3-octanol, is crucial in defining their specific characteristics. The placement of the two methyl groups and the hydroxyl group along the eight-carbon chain creates a unique three-dimensional structure. This arrangement affects properties such as boiling point, solubility, and reactivity.

Stereochemistry, the study of the spatial arrangement of atoms within molecules, is particularly important for compounds like this compound. The presence of chiral centers—carbon atoms attached to four different groups—means that this compound can exist as multiple stereoisomers. These isomers, while having the same chemical formula and connectivity, are non-superimposable mirror images of each other (enantiomers) or non-mirror image stereoisomers (diastereomers).

The specific stereoisomers of a compound can exhibit different biological activities and chemical behaviors. While detailed research on the specific stereoisomers of this compound is not extensively documented in publicly available literature, the principles of stereochemistry suggest that its different forms could have unique properties.

Chemical and Physical Properties

The properties of this compound are a direct consequence of its molecular structure.

PropertyValue
Molecular FormulaC10H22O
Molecular Weight158.28 g/mol
CAS Number18479-57-7

Data sourced from PubChem nih.gov

The synthesis of related dimethyl octanol compounds, such as 2,6-dimethyl-2-octanol, has been achieved through methods like the reductive ring-opening of other compounds. google.com Such synthetic routes are often designed to achieve high selectivity and yield. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22O B14702241 2,6-Dimethyl-3-octanol CAS No. 18479-55-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18479-55-5

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

IUPAC Name

2,6-dimethyloctan-3-ol

InChI

InChI=1S/C10H22O/c1-5-9(4)6-7-10(11)8(2)3/h8-11H,5-7H2,1-4H3

InChI Key

MSDBCXHVDKLCCF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCC(C(C)C)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2,6 Dimethyl 3 Octanol

Chemoenzymatic Approaches to Branched Dimethyl Octanols

Chemoenzymatic synthesis leverages the high selectivity of biological catalysts, such as enzymes, to perform challenging chemical transformations. These methods offer significant advantages over traditional chemical processes, including remarkable chemo-, regio-, and stereoselectivity under mild, environmentally benign conditions. rsc.org The use of enzymes avoids the harsh reaction conditions and toxic heavy metals or complex ligands often required in classical synthesis. rsc.orgnih.gov

The synthesis of enantiomerically pure chiral alcohols is a cornerstone of biocatalysis, with several well-established enzymatic strategies. rsc.org For secondary alcohols like 2,6-Dimethyl-3-octanol, one of the most powerful techniques is the asymmetric reduction of a corresponding ketone (e.g., 2,6-dimethyloctan-3-one). rsc.org This transformation is typically achieved using ketoreductases (KREDs), a class of enzymes that deliver a hydride to a carbonyl group with high stereoselectivity. researchgate.net

These reactions require a cofactor, usually NADPH or NADH, which is often regenerated in situ using a secondary enzyme system, such as glucose dehydrogenase, to make the process economically viable. nih.gov The predictability and high enantioselectivity of these enzymatic reductions make them a highly attractive route for producing specific enantiomers of chiral alcohols. nih.govresearchgate.net Enzymes can be used as isolated proteins or within whole-cell systems, and modern protein engineering techniques continue to improve their stability, activity, and selectivity for industrial applications. rsc.orgresearchgate.net

An alternative to asymmetric synthesis is the resolution of a racemic mixture. Biocatalytic kinetic resolution is a widely used technique for enriching one enantiomer from a 50:50 mixture. rsc.org This method relies on an enzyme that selectively catalyzes a reaction on one enantiomer at a much faster rate than the other.

Stereoselective Chemical Synthesis of this compound

Purely chemical methods offer powerful alternatives for controlling stereochemistry during the synthesis of complex molecules. These strategies rely on the principles of asymmetric induction and diastereoselective control.

Asymmetric induction describes the process where a pre-existing chiral center in a substrate molecule influences the stereochemical outcome of a new stereocenter's formation. youtube.com This principle is fundamental to creating a specific stereoisomer of this compound. There are several strategies to achieve this:

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the starting material to direct the stereochemistry of a subsequent reaction. numberanalytics.comresearchgate.net After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. This approach has been widely used in the synthesis of complex, biologically active compounds. researchgate.net

Asymmetric Catalysis: This strategy employs a small amount of a chiral catalyst to generate a large quantity of a chiral product. The catalyst, which is not consumed, creates a chiral environment that forces the reaction to proceed with a specific stereochemical preference. ru.nlnumberanalytics.com This method is highly efficient due to the multiplication of chirality from the catalyst to the product. ru.nl

When a molecule already contains one or more stereocenters, creating an additional one can result in diastereomers. Diastereoselective control is the ability to influence the reaction to favor the formation of one diastereomer over others. numberanalytics.comresearchgate.net High diastereoselectivity is achieved by controlling the spatial arrangement (conformation) of the molecule during the reaction, which dictates how a reagent approaches the reaction site. researchgate.net

In reactions involving the formation of alcohols, such as the addition of an organometallic reagent to a chiral aldehyde or ketone, predictive models can help determine the stereochemical outcome. youtube.com Furthermore, a strategy known as "double asymmetric induction" can be used to achieve very high levels of stereocontrol. nih.gov This occurs when both the substrate and the reagent (or catalyst) are chiral, working in concert to favor the formation of a single diastereomer. nih.gov While specific studies on this compound are not prevalent, the principles are demonstrated in the synthesis of related structures like 1,2- and 1,4-amino alcohols, where diastereoconvergent syntheses can form a single diastereomer from a mixture of starting materials. rsc.orgsemanticscholar.org

Novel Chemical Reaction Pathways for this compound Preparation

The construction of the carbon skeleton of this compound can be achieved through established organometallic reactions. A common and effective method for forming secondary alcohols is the Grignard reaction. This involves the addition of an organomagnesium halide (Grignard reagent) to an aldehyde. For the synthesis of this compound, this could involve, for example, the reaction of 2-methylhexanal (B3058890) with an isopropylmagnesium halide or the reaction of isovaleraldehyde (B47997) with a sec-butylmagnesium halide.

Patents for structurally related compounds, such as 2,6-dimethyl-2-heptanol, describe a similar Grignard reaction between a ketone and methylmagnesium chloride, followed by hydrogenation to yield the final saturated alcohol. google.com This highlights the utility of organometallic additions to carbonyls as a robust pathway for creating branched alcohols.

Modern advancements also focus on creating more sustainable and efficient processes. The continuous biocatalytic synthesis of (R)-2-octanol in an enzyme membrane reactor is an example of an integrated approach that combines synthesis with product separation, leading to high process stability and reduced waste. rsc.orgresearchgate.net Such continuous flow systems represent a novel direction for the efficient preparation of chiral alcohols.

Chemical Reactivity and Derivative Functionalization of 2,6 Dimethyl 3 Octanol

Selective Oxidation Reactions of the Secondary Alcohol Moiety

The secondary alcohol group in 2,6-dimethyl-3-octanol can be selectively oxidized to yield the corresponding ketone, 2,6-dimethyl-3-octanone. This transformation involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached. A variety of oxidizing agents can accomplish this conversion, with the choice of reagent often depending on the desired reaction conditions and scale.

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents and other modern, milder alternatives.

Chromium-Based Reagents:

Historically, chromium(VI) compounds have been widely used for the oxidation of alcohols. Reagents such as chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or a dichromate salt (e.g., Na₂Cr₂O₇ or K₂Cr₂O₇) in the presence of sulfuric acid and water (Jones oxidation), are effective for this purpose. Another common chromium-based oxidant is pyridinium (B92312) chlorochromate (PCC), which offers the advantage of being a milder reagent that can be used in non-aqueous solvents, minimizing side reactions.

The general reaction for the oxidation of this compound is as follows:

Reaction Scheme: this compound + Oxidizing Agent → 2,6-Dimethyl-3-octanone

Table 1: Common Reagents for the Oxidation of Secondary Alcohols

Oxidizing Agent Typical Reaction Conditions Product
Chromic Acid (Jones Reagent) Acetone, 0-25 °C Ketone

Reduction Pathways for Saturated Alcohols

The reduction of a saturated secondary alcohol like this compound to its corresponding alkane, 2,6-dimethyloctane, is a challenging transformation that cannot be achieved in a single step using common reducing agents. The hydroxyl group is a poor leaving group, making direct displacement by a hydride ion unfavorable.

Therefore, a two-step sequence is typically employed. First, the hydroxyl group is converted into a better leaving group, often a tosylate ester, by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate is then reduced by a strong hydride-donating reagent, such as lithium aluminum hydride (LiAlH₄).

Reaction Scheme:

this compound + p-Toluenesulfonyl Chloride → 2,6-Dimethyl-3-octyl Tosylate

2,6-Dimethyl-3-octyl Tosylate + Lithium Aluminum Hydride → 2,6-Dimethyloctane

Detailed experimental data for the reduction of this compound is scarce in the available literature. The following table provides a general overview of the reagents used in this two-step reduction pathway.

Table 2: Reagents for the Reduction of Secondary Alcohols to Alkanes

Step Reagent Intermediate/Product
1. Activation p-Toluenesulfonyl chloride (TsCl), Pyridine Tosylate Ester

Nucleophilic Substitution Reactions at the Hydroxyl Center

The hydroxyl group of this compound can be replaced by a nucleophile, such as a halide ion, through a nucleophilic substitution reaction. As with reduction, the hydroxyl group must first be converted into a good leaving group. This is typically achieved by protonating the oxygen atom in the presence of a strong acid or by reacting the alcohol with specific reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination.

The reaction with thionyl chloride proceeds via the formation of a chlorosulfite ester intermediate, which then undergoes nucleophilic attack by a chloride ion. The reaction with phosphorus tribromide involves the formation of a phosphite (B83602) ester intermediate, which is subsequently displaced by a bromide ion. These reactions typically proceed with an inversion of stereochemistry at the chiral center, characteristic of an Sₙ2 mechanism.

Reaction Scheme:

this compound + SOCl₂ → 3-Chloro-2,6-dimethyloctane + SO₂ + HCl

3 (this compound) + PBr₃ → 3 (3-Bromo-2,6-dimethyloctane) + H₃PO₃

Specific research detailing these nucleophilic substitution reactions for this compound is not widely documented. The table below summarizes the common reagents for these transformations.

Table 3: Reagents for Nucleophilic Substitution of Secondary Alcohols

Reagent Product
Thionyl Chloride (SOCl₂) Alkyl Chloride

Investigations into Other Transformation Mechanisms and Product Derivatization

Beyond the fundamental reactions of oxidation, reduction, and nucleophilic substitution, the functionalization of this compound can be extended to the synthesis of a wider array of derivatives. These transformations can involve the hydroxyl group or other parts of the molecule, leading to products with varied chemical and physical properties.

One significant area of derivatization is the formation of esters through reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). This process, known as esterification, is typically catalyzed by an acid. The resulting esters often possess characteristic fragrances and are of interest in the flavor and fragrance industry.

Esterification Reaction Scheme: this compound + Carboxylic Acid ⇌ 2,6-Dimethyl-3-octyl Ester + H₂O

Furthermore, dehydration of this compound under acidic conditions can lead to the formation of a mixture of isomeric alkenes, namely 2,6-dimethyloctenes. The regioselectivity of this elimination reaction would be governed by Zaitsev's rule, favoring the formation of the more substituted (and thus more stable) alkene.

While the potential for these and other transformations exists, detailed research findings and specific experimental protocols for the derivatization of this compound are not extensively reported in the scientific literature. The exploration of these pathways could yield novel compounds with potential applications in various fields of chemistry.

Stereochemical Considerations in 2,6 Dimethyl 3 Octanol Chemistry

Elucidation of Absolute and Relative Stereochemistry

Determining the exact three-dimensional arrangement of atoms (absolute configuration) and the stereochemical relationship between the two chiral centers (relative stereochemistry) in 2,6-dimethyl-3-octanol is fundamental. Several analytical techniques are employed for this purpose.

A prevalent method involves derivatizing the alcohol with a chiral resolving agent to form diastereomeric esters. These diastereomers possess distinct physical properties and can be distinguished using nuclear magnetic resonance (NMR) spectroscopy or separated chromatographically. For instance, reacting the this compound mixture with an enantiomerically pure chiral acid, such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), creates diastereomeric esters. nih.gov The analysis of the ¹H-NMR or ¹⁹F-NMR (if a fluorinated agent is used) spectra of these esters allows for the assignment of the absolute configuration at the C3 carbinol center.

Another powerful technique is competing enantioselective acylation (CEA) coupled with liquid chromatography-mass spectrometry (LC/MS) analysis. nih.gov This method can determine the absolute configuration of a secondary alcohol even in a complex mixture. nih.gov The reaction involves treating the mixture of stereoisomers with a sub-stoichiometric amount of an enantioselective acylating catalyst. nih.gov The differential reaction rates between the enantiomers lead to a measurable enantiomeric excess in the product, which can be analyzed by LC/MS to deduce the absolute configuration of the more reactive enantiomer. nih.gov

For an unambiguous determination, X-ray crystallography can be employed if a suitable crystalline derivative of this compound can be formed. After derivatization with a chiral auxiliary containing a heavy atom, the resulting diastereomer can be crystallized and its structure solved, providing definitive proof of both its relative and absolute stereochemistry. researchgate.net

Table 1: Methods for Stereochemical Elucidation

Method Principle Application to this compound
NMR Spectroscopy of Diastereomeric Derivatives Conversion of enantiomers/diastereomers into diastereomeric compounds with a chiral derivatizing agent, leading to distinguishable NMR signals. Reaction with agents like Mosher's acid or MαNP acid to determine the configuration at the C3 and C6 centers by analyzing chemical shifts. nih.gov
Competing Enantioselective Acylation (CEA) Kinetic resolution using a chiral catalyst where enantiomers react at different rates. The product distribution reveals the absolute configuration. nih.gov Determination of the absolute configuration of the secondary alcohol at C3 by reacting the mixture with a chiral catalyst and analyzing the products via LC/MS. nih.gov
X-ray Crystallography Diffraction of X-rays by a single crystal of a compound (or its derivative) to determine the precise arrangement of atoms in 3D space. Unambiguous assignment of absolute and relative stereochemistry of a crystalline diastereomeric derivative. researchgate.net

Application of Chiral Auxiliaries in Asymmetric Transformations

Asymmetric synthesis utilizes chiral auxiliaries to control the stereochemical outcome of a reaction, yielding a specific desired stereoisomer. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the formation of a new stereocenter. researchgate.net After the reaction, the auxiliary is removed and can often be recovered for reuse. researchgate.net

In the context of synthesizing a specific stereoisomer of this compound, a common strategy involves an asymmetric aldol (B89426) reaction or an alkylation using an Evans-type chiral auxiliary, such as a chiral oxazolidinone. researchgate.netresearchgate.net For example, a propionate-derived N-acyloxazolidinone could be used as a key building block. Deprotonation with a suitable base (e.g., dibutylboryl triflate) generates a specific Z-enolate, which can then react with a prochiral aldehyde corresponding to the remainder of the this compound structure. researchgate.net The steric bulk of the auxiliary directs the approach of the aldehyde, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent reduction of the ketone and cleavage of the auxiliary would yield the enantiomerically enriched alcohol.

Camphor-derived auxiliaries, such as those based on camphorsultam, are also highly effective. nih.govresearchgate.net These rigid, bicyclic structures provide excellent stereochemical control in alkylation and other carbon-carbon bond-forming reactions necessary to construct the backbone of this compound. researchgate.net By selecting the appropriate enantiomer of the auxiliary and the reaction conditions, chemists can selectively synthesize a targeted diastereomer of the final product. researchgate.net

Table 2: General Strategy for Asymmetric Synthesis Using a Chiral Auxiliary

Step Description Example Reagents Outcome
1. Attachment The prochiral substrate is covalently bonded to the chiral auxiliary. Carboxylic acid derivative, Chiral Oxazolidinone, DCC/DMAP Chiral substrate ready for stereoselective reaction.
2. Stereoselective Reaction A new stereocenter is created under the influence of the auxiliary. LDA or Bu₂BOTf, Aldehyde/Alkyl Halide Diastereomerically enriched intermediate. researchgate.net
3. Cleavage The chiral auxiliary is removed from the product. LiBH₄ or LiOH/H₂O₂ Enantiomerically enriched this compound and recovered auxiliary.

Diastereomeric and Enantiomeric Separation Methodologies

When a synthesis results in a mixture of stereoisomers, chromatographic separation is the most common method for isolation and purification. The separation of diastereomers and enantiomers of this compound requires distinct approaches.

Diastereomer Separation: Diastereomers have different physical properties, such as boiling points, melting points, and solubility. Therefore, they can often be separated using standard chromatographic techniques like column chromatography on silica (B1680970) gel or gas chromatography (GC). nih.gov

Enantiomer Separation: Enantiomers have identical physical properties in a non-chiral environment, making their separation more challenging. Two primary strategies are used:

Indirect Method (Diastereomeric Derivatization): The mixture of enantiomers is reacted with a single enantiomer of a chiral derivatizing agent to convert them into a mixture of diastereomers. As mentioned in section 4.1, these diastereomers can then be separated using standard, achiral high-performance liquid chromatography (HPLC) or GC. nih.gov After separation, the chiral agent is cleaved to yield the pure enantiomers.

Direct Method (Chiral Chromatography): This is the most widely used method for enantiomeric separation. It involves the use of a chiral stationary phase (CSP) in HPLC or GC. semanticscholar.org These CSPs are themselves enantiomerically pure and interact differently with the enantiomers of the analyte, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamates), are particularly versatile and effective for resolving a wide range of chiral compounds, including alcohols. semanticscholar.org For the separation of this compound enantiomers, various mobile phases, from normal-phase (e.g., n-hexane/isopropanol) to reversed-phase conditions, could be screened to achieve optimal resolution. semanticscholar.orgmdpi.com Supercritical fluid chromatography (SFC) with chiral columns is another powerful technique that often provides faster and more efficient separations. mdpi.com

Table 3: Separation Methodologies for Stereoisomers of this compound

Method Stationary Phase Principle Application
Normal Phase HPLC Silica Gel Separation of diastereomers based on differences in polarity. Separation of diastereomeric esters of this compound. nih.gov
Chiral HPLC (Direct) Chiral Stationary Phase (e.g., cellulose or amylose derivatives) Differential transient diastereomeric interactions between the enantiomers and the CSP, leading to different retention times. semanticscholar.orgmdpi.com Direct separation of the (3R,6R)/(3S,6S) and (3R,6S)/(3S,6R) enantiomeric pairs.
Chiral GC (Direct) Chiral Stationary Phase (e.g., cyclodextrin (B1172386) derivatives) Enantioselective partitioning of volatile analytes into the CSP. Separation of the four stereoisomers if they are sufficiently volatile.
Chiral SFC (Direct) Chiral Stationary Phase Similar to Chiral HPLC, but uses supercritical CO₂ as the main mobile phase, often resulting in faster separations. mdpi.com High-throughput separation of all four stereoisomers.

Advanced Analytical Methodologies for 2,6 Dimethyl 3 Octanol

Chromatographic Techniques for High-Resolution Separation and Quantification

Chromatography stands as the cornerstone for the analysis of 2,6-dimethyl-3-octanol, providing the necessary separation power to resolve complex mixtures. Both gas and liquid chromatography have been employed, each offering distinct advantages for the analysis of this and other branched alcohols.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov This method combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry. The selection of an appropriate capillary column, typically with a non-polar or medium-polarity stationary phase, is crucial for achieving good chromatographic resolution. A 5% phenyl methyl siloxane column is often suitable for analyzing a broad range of substances, including those with chemical properties similar to this compound, and offers good performance at the high oven temperatures required for their elution. nih.gov

In GC-MS analysis, the sample is first vaporized and carried by an inert gas through the chromatographic column. Compounds are separated based on their boiling points and interactions with the stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for identification.

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) represents a significant advancement in the analysis of complex volatile profiles. mdpi.comcopernicus.org This technique provides enhanced separation capacity and sensitivity compared to conventional GC-MS, which is particularly beneficial for resolving isomeric compounds and trace analytes in complex matrices. mdpi.com

The following table summarizes typical GC-MS parameters that can be adapted for the analysis of this compound.

Table 1: Illustrative GC-MS Parameters for Volatile Alcohol Analysis

Parameter Setting
Column 5% Phenyl Methyl Siloxane
Carrier Gas Helium
Injection Mode Split/Splitless
Oven Program Temperature ramp from a low initial temperature (e.g., 40°C) to a high final temperature (e.g., 250°C)
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole or Time-of-Flight (TOF)

| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |

While GC-MS is prevalent for volatile alcohol analysis, high-performance liquid chromatography (HPLC) offers a viable alternative, particularly for non-volatile derivatives or when analyzing complex liquid samples. d-nb.info Reversed-phase HPLC (RP-HPLC) is a common mode used for the separation of moderately polar compounds like alcohols.

In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For the detection of alcohols that lack a strong chromophore, derivatization with a UV-absorbing or fluorescent tag may be necessary to enhance detection by UV-Vis or fluorescence detectors. Alternatively, a universal detector like a refractive index detector (RID) or an evaporative light scattering detector (ELSD) can be used. Mass spectrometric detection (LC-MS) provides the highest selectivity and sensitivity. jfda-online.com

The selection of a suitable HPLC column and mobile phase is critical for achieving the desired separation. For instance, a Newcrom R1 column, a type of reverse-phase column with low silanol (B1196071) activity, can be used with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid for the analysis of similar compounds like dimethylphenols. sielc.com

Table 2: Exemplary HPLC Conditions for Alcohol Analysis

Parameter Condition
Column C18 or other suitable reversed-phase column
Mobile Phase Gradient or isocratic mixture of water and an organic solvent (e.g., acetonitrile, methanol)
Detector UV-Vis (with derivatization), RID, ELSD, or Mass Spectrometer (MS)
Flow Rate Typically 0.5 - 1.5 mL/min

| Column Temperature | Ambient or controlled (e.g., 30-40°C) |

Development and Optimization of Internal Standards for Quantitative Analysis

Accurate quantification of this compound requires the use of an internal standard (IS). An ideal internal standard is a compound that is chemically similar to the analyte but not naturally present in the sample. It is added to the sample in a known concentration before sample preparation and analysis. The use of an IS compensates for variations in sample injection volume and potential losses during sample workup. nih.gov

For GC-MS analysis of this compound, a suitable internal standard would be a structurally related alcohol or an isotopically labeled version of the analyte (e.g., deuterium-labeled this compound). For example, in the analysis of other alcohols, compounds like tert-butanol (B103910) or acetonitrile have been utilized as internal standards. nih.gov The choice of the internal standard is critical and should be validated to ensure it behaves similarly to the analyte throughout the analytical procedure. The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve from which the concentration of the analyte in the sample is determined.

Evolving Analytical Paradigms for Branched Alcohol Profiling

The field of analytical chemistry is continuously evolving, with new methods and technologies emerging to meet the demand for more comprehensive and sensitive analysis of complex mixtures, including branched alcohols. The "profiling" or "fingerprinting" of volatile organic compounds (VOCs), which includes a wide range of alcohols, is of growing interest in various fields.

Advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) are at the forefront of this evolution, offering significantly higher peak capacity and resolution compared to traditional one-dimensional GC. mdpi.comcopernicus.org This allows for the separation and tentative identification of hundreds or even thousands of compounds in a single analysis. When coupled with high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, it provides accurate mass measurements that facilitate the elemental composition determination of unknown compounds.

Furthermore, advances in sample preparation techniques, such as headspace solid-phase microextraction (HS-SPME), offer a simple, fast, and solvent-free method for extracting and concentrating volatile compounds from various sample matrices before GC analysis. jfda-online.com These evolving paradigms are enabling more detailed and accurate profiling of branched alcohols and other volatile compounds, contributing to a deeper understanding of their roles in various systems.

Computational and Theoretical Investigations of 2,6 Dimethyl 3 Octanol

Density Functional Theory (DFT) Applications for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govwikipedia.org For a molecule like 2,6-dimethyl-3-octanol, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be the initial step in any theoretical investigation. nih.gov

The primary output of such a calculation is the optimized molecular geometry, which provides precise bond lengths, bond angles, and dihedral angles. These parameters are fundamental for understanding the molecule's three-dimensional shape and steric profile. For this compound, particular attention would be paid to the rotational barriers around the C-C and C-O bonds, which influence the conformational flexibility of the molecule.

Beyond the geometry, DFT provides a wealth of information about the electronic properties. The distribution of electron density can be visualized through molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized around the oxygen atom of the hydroxyl group, indicating this as a likely site for electrophilic attack or oxidation. nih.gov The LUMO, conversely, indicates regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

A hypothetical DFT study on this compound would likely yield the following types of data:

Interactive Table 1: Predicted Geometric and Electronic Properties of this compound from DFT Calculations

PropertyPredicted ValueSignificance
C-O Bond Length~1.43 ÅInfluences reactivity of the alcohol group.
C-O-H Bond Angle~109°Affects hydrogen bonding potential.
HOMO Energy-Relates to ionization potential and susceptibility to oxidation.
LUMO Energy-Relates to electron affinity and susceptibility to reduction.
HOMO-LUMO Gap-Indicator of chemical reactivity and kinetic stability.

Note: The values in this table are illustrative and represent typical ranges for similar alcohols. Precise values would require specific DFT calculations for this compound.

Molecular Modeling and Simulation of Reaction Pathways

Molecular modeling and simulation techniques are invaluable for elucidating the mechanisms of chemical reactions. For this compound, a key reaction of interest would be its dehydration to form alkenes. Computational methods can map out the potential energy surface for this reaction, identifying the transition states and intermediates involved. nih.govnih.govresearchgate.netfigshare.com

The dehydration of alcohols can proceed through different mechanisms, such as E1 or E2, depending on the reaction conditions. acs.org In an E1 mechanism, the reaction would proceed through a carbocation intermediate. The stability of this carbocation is crucial, and for a secondary alcohol like this compound, the formation of a secondary carbocation at the C3 position would be expected. This intermediate could then undergo rearrangement, leading to a mixture of alkene products. Molecular modeling can predict the relative energies of these carbocations and the activation barriers for their formation and rearrangement, thus predicting the likely product distribution. acs.org

Molecular dynamics (MD) simulations could also be employed to study the behavior of this compound in different environments, such as in solution or at an interface. nih.govnih.govresearchgate.netacs.orgrsc.org These simulations track the movement of atoms over time, providing insights into intermolecular interactions, such as hydrogen bonding, and the diffusion of the molecule. researchgate.net

Interactive Table 2: Hypothetical Reaction Pathway Analysis for the Dehydration of this compound

Reaction StepSpeciesRelative Energy (kcal/mol)Key Findings
ReactantThis compound0Starting point of the reaction.
Transition State 1[Protonated Alcohol]‡-Activation energy for protonation of the hydroxyl group.
Intermediate 1Protonated Alcohol-A key intermediate in acid-catalyzed dehydration.
Transition State 2[Carbocation Formation]‡-The rate-determining step in an E1 mechanism.
Intermediate 22,6-Dimethyloctan-3-yl cation-A secondary carbocation intermediate.
Transition State 3[Deprotonation]‡-Activation energy for the final step to form the alkene.
Product2,6-Dimethyl-3-octene-One of the possible alkene products.

Note: The relative energy values are hypothetical and would be determined through detailed quantum mechanical calculations of the reaction pathway.

Elucidation of Reactivity Descriptors and Mechanistic Insights

Conceptual DFT provides a framework for quantifying the reactivity of molecules using various descriptors derived from the electron density. researchgate.netmdpi.com These descriptors can offer profound mechanistic insights without the need for full reaction pathway simulations.

Key reactivity descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons. nih.gov

Chemical Hardness (η): Represents the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. nih.gov

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. nih.gov

Fukui Functions (f(r)): Indicate the most electrophilic and nucleophilic sites within a molecule. For this compound, the Fukui function would likely highlight the oxygen atom as a site for electrophilic attack and the hydrogen of the hydroxyl group as a site for nucleophilic attack.

By calculating these descriptors for this compound and potential reactants, it is possible to predict the most likely course of a reaction. For instance, in a reaction with an electrophile, the site with the highest value of the Fukui function for nucleophilic attack (f+) would be the most reactive.

These descriptors are particularly useful for understanding the selectivity of reactions. For example, in the case of competing reaction pathways, the interaction between the softest/hardest regions of the reactants can be used to predict the favored product. nih.govrsc.org

Interactive Table 3: Hypothetical Reactivity Descriptors for this compound

Reactivity DescriptorPredicted ValueImplication for Reactivity
Electronegativity (χ)-Governs the direction of charge transfer in a reaction.
Chemical Hardness (η)-A higher value suggests lower reactivity.
Global Softness (S)-A higher value suggests higher polarizability and reactivity.
Fukui Function f+(r) maxOxygen atomThe most likely site for nucleophilic attack.
Fukui Function f-(r) max-The most likely site for electrophilic attack.

Note: The values and locations are based on general principles of alcohol reactivity and would need to be confirmed by specific calculations.

Biological Roles and Mechanistic Research of Dimethyl Octanols

Enzymatic Transformations and Metabolic Pathways Involving Branched Octanols

The biosynthesis of branched-chain alcohols like 2,6-dimethyl-3-octanol in organisms is not as extensively documented as that of their straight-chain counterparts. However, existing research on microbial metabolic engineering offers significant insights into the plausible enzymatic pathways. The production of higher alcohols in microorganisms generally follows two main routes: the fatty acid synthesis pathway and the amino acid metabolism pathway. researchgate.net

Branched-chain alcohols are typically derived from the metabolism of amino acids, which provide the necessary branched-chain keto acid precursors. ontosight.ai For instance, the metabolic engineering of Escherichia coli has successfully produced various branched-chain higher alcohols, such as isobutanol, 1-butanol, 2-methyl-1-butanol, and 3-methyl-1-butanol, by leveraging the host's amino acid biosynthetic pathways and diverting the 2-keto acid intermediates towards alcohol production. ontosight.ai

While a direct pathway to this compound has not been explicitly detailed in the literature, it is hypothesized that its formation could involve a combination of fatty acid and amino acid metabolic intermediates. The elongation of a branched starter unit, potentially derived from an amino acid like leucine (B10760876) or valine, through a fatty-acid-synthase-like mechanism, followed by reduction steps, could lead to the formation of such a molecule. The final reduction of a ketone to a secondary alcohol would be catalyzed by an alcohol dehydrogenase or a similar reductase. The enzymatic synthesis of related compounds, such as certain chiral methyl-branched pheromones, often involves highly specific enzymes like alcohol dehydrogenases to yield stereospecific products. wikipedia.org

The following table summarizes key enzymes and pathways involved in the biosynthesis of higher alcohols, which could be relevant to the formation of branched octanols:

Enzyme/PathwayFunctionRelevance to Branched Octanols
Amino Acid Biosynthetic Pathways Generate branched-chain 2-keto acids from amino acids.Provides the initial branched carbon skeleton.
2-Keto Acid Decarboxylase Converts 2-keto acids to aldehydes.A key step in converting amino acid precursors to alcohol precursors.
Alcohol Dehydrogenase (ADH) Reduces aldehydes to alcohols.Catalyzes the final step in the formation of the alcohol.
Fatty Acid Synthase (FAS) Elongates acyl chains.Potentially involved in elongating a branched starter unit.
Thioesterase Releases free fatty acids from the FAS complex.May be involved in terminating the chain elongation at the desired length.
Carboxylic Acid Reductase (CAR) Converts carboxylic acids to aldehydes.An alternative pathway for generating the aldehyde precursor.

Molecular Interactions with Biological Systems and Receptors

The interaction of volatile organic compounds like this compound with biological systems is primarily mediated through olfactory receptors (ORs). While specific studies on the interaction of this compound with ORs are limited, research on the responses of insect and human olfactory systems to other branched and straight-chain alcohols provides a basis for understanding these potential interactions.

In insects, ORs are responsible for detecting semiochemicals, including pheromones and kairomones, which mediate critical behaviors such as mating, aggregation, and host location. The specificity of these interactions is often determined by the precise chemical structure of the ligand, including its chain length, branching pattern, and stereochemistry. For example, studies on Drosophila melanogaster have shown that different ORs exhibit distinct response profiles to a range of odorants, including alcohols like 3-octanol (B1198278) and 1-octen-3-ol. nih.gov The response of a specific OR is dependent on the molecular features of the odorant that allow it to bind to the receptor's active site.

The structural characteristics of this compound, a tertiary alcohol, suggest that it could act as a ligand for specific ORs. nih.gov The presence of two methyl branches and the position of the hydroxyl group would create a unique three-dimensional shape and charge distribution, influencing its binding affinity and specificity to a receptor. It is plausible that this compound could elicit a response in organisms that utilize branched-chain alcohols for chemical communication.

Chemo-Biological Interplay in Natural Systems

Several branched-chain alcohols and their derivatives have been identified as semiochemicals in various organisms, particularly insects. These compounds play crucial roles in chemical communication, acting as pheromones that trigger specific behavioral or physiological responses in conspecifics.

For instance, a C7 2,6-dimethyl alcohol has been identified as a female sex pheromone in an acarid mite. rsc.org This finding strongly suggests that other dimethylated alcohols, including isomers of dimethyl octanol (B41247), could have similar functions in other species. The structural similarity between these compounds points towards a conserved mechanism of biosynthesis and reception for this class of molecules in chemical signaling.

Furthermore, various methyl-branched primary alcohols and their derivatives serve as aggregation or sex pheromones in different insect orders, including Coleoptera (beetles) and Lepidoptera (moths). rsc.org The diversity of these signaling molecules highlights the evolutionary adaptation of chemical communication systems.

The potential role of this compound as a semiochemical is supported by the established use of structurally related compounds in nature. Further research, including chemical analysis of insect glandular secretions and electrophysiological and behavioral bioassays, would be necessary to confirm its specific role in any given biological system.

The following table lists examples of branched-chain alcohols and their derivatives that function as semiochemicals:

CompoundOrganismFunction
2,6-Dimethyl alcohol (C7)Acarid miteFemale sex pheromone rsc.org
4,8-Dimethyl aldehyde (C10)Flour beetleAggregation pheromone rsc.org
(S)-2-Methyl-4-octanolSphenophorus levis (weevil)Aggregation pheromone scielo.br
Dihydrofarnesol (3,7,11-trimethyl alcohol)BumblebeeMarking pheromone rsc.org

Advanced Applications in Organic Synthesis and Materials Science

Role as Chiral Building Blocks and Synthons in Complex Molecule Construction

Chiral secondary alcohols are valuable synthons in asymmetric synthesis, serving as foundational components for the construction of complex, enantiomerically pure molecules. nih.govresearchgate.net The stereocenter at the C-3 position of 2,6-dimethyl-3-octanol makes it a potential candidate for use as a chiral building block. In this capacity, the entire molecule or a significant fragment thereof, retaining its specific stereochemistry, can be incorporated into a larger target molecule. This is a common strategy in the synthesis of natural products and pharmaceuticals, where specific stereoisomers are often responsible for the desired biological activity. mdpi.comnih.gov

The utility of chiral alcohols in asymmetric synthesis is often realized through their temporary incorporation as chiral auxiliaries. researchgate.net A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. While specific use of this compound as a chiral auxiliary has not been extensively documented, the principles of asymmetric synthesis suggest its potential in this role. For instance, chiral alcohols can be used to form chiral esters, which then undergo diastereoselective reactions such as enolate alkylation or aldol (B89426) reactions. researchgate.net

The table below illustrates the general concept of using a chiral alcohol as an auxiliary in a diastereoselective alkylation reaction.

Table 1: General Scheme for Diastereoselective Alkylation Using a Chiral Alcohol Auxiliary

StepDescriptionGeneric Reaction
1Esterification A prochiral carboxylic acid is reacted with a chiral alcohol (like this compound) to form a chiral ester.
2Enolate Formation The chiral ester is treated with a strong base to form a stereochemically defined enolate.
3Diastereoselective Alkylation The enolate reacts with an electrophile (e.g., an alkyl halide), with the chiral auxiliary directing the approach of the electrophile to favor one diastereomer.
4Auxiliary Cleavage The chiral auxiliary is removed (e.g., by hydrolysis or reduction) to yield the enantiomerically enriched product and recover the auxiliary.

The effectiveness of a chiral auxiliary is determined by its ability to induce high diastereoselectivity in the key bond-forming step. The steric and electronic properties of the auxiliary are crucial in achieving this control. The branched alkyl groups in this compound could provide the necessary steric hindrance to effectively bias the stereochemical outcome of a reaction.

Precursor in the Synthesis of Specialty Chemicals

Secondary alcohols are versatile precursors for a wide range of specialty chemicals due to the reactivity of the hydroxyl group. This compound can be a starting material for the synthesis of various derivatives with potential industrial applications.

One of the most common transformations of alcohols is their conversion to esters. nih.govorganic-chemistry.org Through esterification with various carboxylic acids, a library of specialty esters can be synthesized from this compound. These esters may possess unique properties, making them suitable for use as fragrances, flavorings, plasticizers, or specialty solvents. The chirality of the alcohol could also be imparted to the resulting ester, leading to chiral esters with specific applications.

Furthermore, the secondary alcohol functionality can be oxidized to a ketone, yielding 2,6-dimethyloctan-3-one. This ketone could then serve as an intermediate in further synthetic transformations. Catalytic oxidation methods offer efficient and environmentally friendly routes for such conversions. researchgate.net

The alcohol can also undergo dehydration to form alkenes or be converted to the corresponding alkyl halide, which can then be used in a variety of nucleophilic substitution and coupling reactions. These transformations open up pathways to a diverse array of specialty chemicals derived from the initial this compound scaffold.

Exploration of Potential in Functional Materials Development

The incorporation of specific molecular structures into polymers can lead to the development of functional materials with tailored properties. While the direct polymerization of this compound is not a primary application, it can be used as a monomer or a modifying agent in the synthesis of certain polymers. acs.org

For instance, chiral alcohols can be used to synthesize chiral polymers. researchgate.netcsircentral.net These polymers can have unique optical properties and are being explored for applications in chiral chromatography (as stationary phases for separating enantiomers), asymmetric catalysis, and as advanced optical materials. This compound could potentially be converted into a monomer, such as an acrylate (B77674) or methacrylate (B99206) ester, and then polymerized to yield a chiral polymer with the pendant 2,6-dimethyloctyl group.

The long aliphatic chain of this compound could also be exploited to modify the physical properties of polymers. Incorporation of such a group could increase the hydrophobicity, lower the glass transition temperature, and act as an internal plasticizer. This could be useful in the development of specialty polymers for coatings, adhesives, and membranes. rsc.org

The development of functional materials from aliphatic alcohols is an active area of research. researchgate.net Catalytic methods are being explored to convert biomass-derived alcohols into valuable platform chemicals and polymer precursors. acs.org While specific studies on this compound in this context are not widely available, the general principles suggest that it could be a candidate for such transformations, contributing to the development of new and sustainable materials.

Future Research Trajectories and Interdisciplinary Perspectives

Innovations in Sustainable Synthesis of 2,6-Dimethyl-3-octanol

The drive for sustainability is a paramount force in modern chemistry, compelling a shift away from petrochemical-based processes towards greener, more environmentally benign synthetic routes. premiumbeautynews.com For compounds like this compound, this translates to a focus on renewable feedstocks and energy-efficient catalytic systems.

Key Innovations and Research Directions:

  • Biocatalysis: The use of enzymes and whole-cell microorganisms offers a highly selective and efficient means of producing chiral alcohols. nih.govmagtech.com.cnnih.gov This approach, often conducted under mild temperature and pressure conditions, minimizes the risk of isomerization and other side reactions that can occur in traditional chemical synthesis. nih.gov For instance, the reduction of prochiral ketones using microbial cells is a well-established method for generating chiral alcohols with high enantiomeric excess. The development of robust biocatalysts through techniques like directed evolution can further enhance their stability, activity, and selectivity, making them economically viable for industrial-scale production. nih.gov
  • Green Chemistry Principles: The synthesis of fragrance ingredients is increasingly guided by the principles of green chemistry, which prioritize the use of renewable resources, reduction of waste, and energy efficiency. youtube.comsymrise.com This includes the valorization of agro-industrial by-products, such as those from the sugar or paper industries, as starting materials for chemical synthesis. premiumbeautynews.comsymrise.com For example, a company called Afyren utilizes plant biomass to produce organic acids that serve as precursors for various molecules, including those used in aromas and perfumes. premiumbeautynews.com
  • Catalytic Hydrogenation: The synthesis of related compounds, such as 2,6-Dimethyl-2-octanol, has been achieved through the reductive ring-opening of precursors using hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C). google.com Future research could explore similar catalytic hydrogenation strategies for the sustainable synthesis of this compound, optimizing reaction conditions such as pressure and temperature to maximize yield and selectivity. google.com
  • Table 1: Comparison of Synthesis Approaches
    Approach Description Advantages Challenges
    Traditional Chemical Synthesis Often relies on petrochemical feedstocks and may involve harsh reaction conditions. Well-established methods, high throughput. Environmental concerns, potential for by-products, reliance on non-renewable resources.
    Biocatalysis Utilizes enzymes or whole microorganisms to catalyze specific reactions. nih.govmagtech.com.cn High selectivity, mild reaction conditions, use of renewable substrates. nih.govmagtech.com.cn Catalyst stability, scaling up processes, cost of biocatalyst production. nih.gov
    Green Chemistry Employs principles to reduce or eliminate hazardous substances and maximize resource efficiency. youtube.comsymrise.com Reduced environmental impact, use of renewable feedstocks, potential for novel reaction pathways. premiumbeautynews.com Cost-competitiveness with traditional methods, availability of suitable renewable feedstocks. premiumbeautynews.com

    Integration of Artificial Intelligence and Machine Learning for Chemical Discovery

    Applications in Fragrance Chemistry:

  • Predicting Odor Profiles: Machine learning models can be trained to predict the odor characteristics of a molecule based on its physicochemical properties and mass spectra. nih.govplos.org This allows for the virtual screening of large chemical libraries to identify promising new fragrance compounds without the need for extensive and time-consuming sensory evaluations. nih.govnih.gov
  • Optimizing Reaction Conditions: AI algorithms can be used to design and optimize chemical reactions by predicting reaction outcomes, yields, and selectivity based on various parameters. beilstein-journals.orgresearchgate.netpharmafeatures.com This data-driven approach can significantly reduce the number of experiments required to find the optimal synthesis conditions, saving time and resources. researchgate.net
  • Generative AI for Novel Fragrance Creation: Generative AI can analyze vast datasets of fragrance formulas and consumer preferences to propose novel ingredient combinations and scent profiles. trackmind.comscimplify.com Companies like Symrise have developed AI systems, such as Philyra, that have successfully contributed to the creation of commercially available perfumes. chemicalbull.comscimplify.com Furthermore, AI is being used to discover new captive molecules with desirable properties, expanding the perfumer's palette. prnewswire.com
  • Table 2: AI and Machine Learning in Chemical Discovery
    Application Description Potential Impact on this compound
    Odor Prediction ML models predict odor characteristics from molecular structure. nih.govplos.org Rapidly screen for derivatives with desirable scent profiles.
    Reaction Optimization AI algorithms identify optimal synthesis conditions. beilstein-journals.orgresearchgate.net Accelerate the development of efficient and sustainable synthesis routes.
    Generative AI AI creates novel fragrance formulations. trackmind.comscimplify.com Discover new and innovative fragrance blends incorporating this compound.

    Cross-Disciplinary Research at the Interface of Chemistry and Biotechnology

    The convergence of chemistry and biotechnology is creating a powerful synergy that is driving significant advancements in the flavor and fragrance industry. researchgate.netmdpi.com This interdisciplinary approach allows for the development of innovative and sustainable solutions that leverage the strengths of both fields. nih.gov

    Key Areas of Collaboration:

  • Metabolic Engineering: Advances in genetic and metabolic engineering are enabling the production of flavor and fragrance compounds through microbial fermentation. researchgate.netmedcraveonline.com By engineering the metabolic pathways of microorganisms like bacteria and yeast, it is possible to produce a wide range of natural molecules, from terpenes to esters. nih.govmedcraveonline.comnih.gov This "de novo" synthesis offers a sustainable and often more economical alternative to traditional extraction from plant sources. nih.govmedcraveonline.com
  • Biotransformation: This process uses microbial cells or isolated enzymes to convert precursor compounds into desired flavor and fragrance molecules. nih.govresearchgate.net It allows for the production of "natural" labeled products under mild conditions, often with high stereoselectivity, which is crucial as different enantiomers of a chiral molecule can have distinct sensory properties. nih.govmdpi.com
  • Sustainable Sourcing and Production: The fragrance industry is increasingly turning to biotechnology to address the challenges of sourcing rare or endangered raw materials and to meet the growing consumer demand for sustainable products. nih.govpersonalcareinsights.com Biotech companies are developing platforms to replicate complex fragrance molecules in a controlled and cost-effective manner, reducing the environmental impact associated with traditional cultivation and extraction methods. personalcareinsights.com
  • The future of research on this compound and other fragrance compounds will undoubtedly be shaped by these interdisciplinary trends. The continued integration of sustainable practices, computational tools, and biotechnological innovations will not only lead to more efficient and environmentally friendly production methods but also open up new possibilities for the creation of novel and captivating scents. forinsightsconsultancy.comfuturemarketinsights.comtbrc.infocosmeticaitalia.it

    Q & A

    Basic Research Questions

    Q. What are the key physicochemical properties of 2,6-Dimethyl-3-octanol, and how can they be experimentally determined?

    • Answer : Critical properties include its octanol-water partition coefficient (logP = 2.8296), solubility in polar/nonpolar solvents, and molecular weight (158.281 g/mol). Experimental methods:

    • logP : Shake-flask method using octanol/water partitioning, followed by HPLC or UV-Vis quantification .
    • Solubility : Saturation shake method with gravimetric analysis or spectrophotometric detection .
    • Structural validation : NMR (e.g., chemical shifts for methyl groups at positions 2 and 6) and mass spectrometry (molecular ion peak at m/z 158.167) .

    Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

    • Answer :

    • NMR : Analyze 1^1H and 13^13C spectra for characteristic splitting patterns (e.g., doublets for methyl groups on C2 and C6) and integration ratios .
    • Mass Spectrometry : Confirm molecular ion ([M+H]+^+ at m/z 158.167) and fragmentation patterns using electron ionization (EI) .
    • Reference Data : Cross-validate with spectral libraries from authoritative sources like the NIST Chemistry WebBook .

    Advanced Research Questions

    Q. What experimental design considerations are critical when measuring the transdermal flux of this compound in pharmaceutical research?

    • Answer :

    • Use Franz diffusion cells with human stratum corneum or synthetic membranes to simulate permeation .
    • Control variables: Temperature (32°C for skin mimicry), pH (5.5–6.5 for physiological relevance), and receptor fluid composition (e.g., PBS with surfactants).
    • Quantify flux via HPLC or LC-MS, normalizing data to membrane surface area and time .

    Q. How should researchers address discrepancies in reported logP values for this compound across different studies?

    • Answer :

    • Method Triangulation : Compare shake-flask results with reverse-phase HPLC retention times or computational predictions (e.g., QSPR models) .
    • Purity Checks : Verify compound purity via GC-MS or elemental analysis to exclude impurities affecting partitioning .
    • Standardized Protocols : Adopt OECD Guidelines for logP determination to minimize inter-lab variability .

    Q. What strategies are recommended for quantifying this compound in environmental samples with high accuracy?

    • Answer :

    • Internal Standards : Use deuterated analogs (e.g., this compound-d4_4) to correct for matrix effects in GC-MS or LC-MS workflows .
    • Sample Preparation : Liquid-liquid extraction (octanol-water systems) or solid-phase extraction (C18 cartridges) for preconcentration .
    • Calibration Curves : Validate linearity (R2^2 > 0.995) across environmentally relevant concentrations (ppb to ppm) .

    Q. How can computational models predict the partitioning behavior of this compound in biphasic systems?

    • Answer :

    • QSPR Models : Use molecular descriptors (e.g., polar surface area, molar volume) to correlate with experimental logP .
    • Molecular Dynamics (MD) : Simulate solvation free energy in octanol/water phases using force fields like GAFF or OPLS .
    • Validation : Benchmark predictions against NIST-reported thermodynamic data .

    Q. What are effective literature search strategies for locating high-quality spectral data on this compound?

    • Answer :

    • Databases : Prioritize NIST Chemistry WebBook for validated spectra and SciFinder for peer-reviewed methods .

    • Keywords : Use precise terms (e.g., "this compound NMR", "CAS 18479-55-5 MS") in Google Scholar, filtered by publication year and journal impact .

      化知为学24年第二次有机seminar——文献检索与常见术语
      31:37

    • Cross-Referencing : Trace citations in primary literature to identify foundational studies .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.